6-(Piperidin-4-yl)indoline hydrochloride
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Overview
Description
6-(Piperidin-4-yl)indoline hydrochloride is a chemical compound that features a piperidine ring attached to an indoline structureThe presence of both piperidine and indoline moieties makes it a versatile building block for the development of new pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can then be introduced through various methods, such as nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of 6-(Piperidin-4-yl)indoline hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)indoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the indoline structure.
Substitution: Both the piperidine and indoline rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline ring can yield indole derivatives, while substitution reactions can introduce various functional groups onto the piperidine or indoline rings .
Scientific Research Applications
6-(Piperidin-4-yl)indoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)indoline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperidine and indoline moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, to modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives and piperidine-containing molecules, such as:
- Indole-3-acetic acid
- Piperidine-4-carboxylic acid
- 2-(Piperidin-1-yl)indole
Uniqueness
6-(Piperidin-4-yl)indoline hydrochloride is unique due to the combination of the piperidine and indoline rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
6-piperidin-4-yl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;/h1-2,9-10,14-15H,3-8H2;1H |
InChI Key |
QTHRXQUQFAKCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CCN3)C=C2.Cl |
Origin of Product |
United States |
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